1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol
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Overview
Description
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol is a fluorinated organic compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoromethyl group and a cyclopropyl ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol typically involves the reaction of trifluoromethylated precursors with cyclopropyl-containing intermediates. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, which react with cyclopropyl alcohol derivatives under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of non-fluorinated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler analog with similar trifluoromethyl and hydroxyl groups but lacking the cyclopropyl ring.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains additional fluorine atoms, resulting in different chemical properties and applications.
2-Trifluoromethyl-2-propanol: Another fluorinated alcohol with a different substitution pattern.
Uniqueness
1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C7H11F3O2 |
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Molecular Weight |
184.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol |
InChI |
InChI=1S/C7H11F3O2/c1-5(12,7(8,9)10)6(4-11)2-3-6/h11-12H,2-4H2,1H3 |
InChI Key |
CDRMIYGRKNBWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)CO)(C(F)(F)F)O |
Origin of Product |
United States |
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